Pubchem_71347633

Description

PubChem CID 71347633 is a chemical compound cataloged in the PubChem Compound database, which aggregates unique chemical structures from diverse sources, including scientific literature, patents, and bioassay data . Each PubChem compound is assigned a Compound Identifier (CID) and associated with computed descriptors such as molecular weight, topological polar surface area, and SMILES/InChI representations . For CID 71347633, these descriptors enable users to explore its chemical properties, biological activities, and relationships to structurally or functionally analogous compounds. PubChem further links compounds to bioassay results, gene targets, and scientific articles, providing a holistic view of their roles in biomedical research .

Properties

CAS No. |

192053-31-9 |

|---|---|

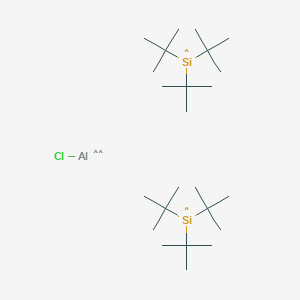

Molecular Formula |

C24H54AlClSi2 |

Molecular Weight |

461.3 g/mol |

InChI |

InChI=1S/2C12H27Si.Al.ClH/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;;/h2*1-9H3;;1H/q;;+1;/p-1 |

InChI Key |

NFIVONMCCQPWFM-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)C(C)(C)C.CC(C)(C)[Si](C(C)(C)C)C(C)(C)C.[Al]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pubchem_71347633 involves several steps, including the use of specific reagents and conditions to achieve the desired product. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include the use of advanced technologies and equipment to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: Pubchem_71347633 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can have different properties and applications, making them valuable in various scientific fields.

Scientific Research Applications

Pubchem_71347633 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various reactions and as a building block for synthesizing other compounds. In biology, it is studied for its potential effects on biological systems and its use in drug discovery. In medicine, it is investigated for its therapeutic potential and its role in treating various diseases. In industry, it is used in the production of various products and materials.

Mechanism of Action

The mechanism of action of Pubchem_71347633 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as changes in cellular processes and the modulation of biological activities. The exact mechanism of action can vary depending on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify compounds analogous to CID 71347633: 2-D similarity ("Similar Compounds") and 3-D similarity ("Similar Conformers") . These approaches complement each other, offering insights into structural and functional relationships .

2-D Similarity (Similar Compounds)

2-D similarity evaluates structural overlap based on atom connectivity and bonding patterns. Key features include:

- Methodology : Uses molecular fingerprints (e.g., PubChem Fingerprint) to compute Tanimoto similarity scores .

- Use Cases : Ideal for identifying compounds with shared scaffolds or functional groups.

- Example : A 2-D search for CID 71347633 might retrieve analogs with identical core structures but varying substituents, which are critical in structure-activity relationship (SAR) studies .

3-D Similarity (Similar Conformers)

3-D similarity assesses shape and electrostatic complementarity, crucial for predicting binding affinity. Key aspects include:

- Conformer Generation: PubChem3D generates up to 500 conformers per compound, filtered for size (≤50 non-hydrogen atoms) and flexibility (≤15 rotatable bonds) .

- Scoring : Combines shape (TanimotoCombo) and feature (color) scores, optimizing for macromolecule-binding interactions .

- Use Cases : Detects shape-mimicking analogs with divergent 2-D structures but similar bioactivity .

Table 1: 2-D vs. 3-D Similarity in PubChem

| Parameter | 2-D Similarity | 3-D Similarity |

|---|---|---|

| Basis | Atom connectivity | Molecular shape/electrostatics |

| Precomputed Neighbors | Yes (threshold: ≥95% Tanimoto) | Yes (threshold: ≥0.8 TanimotoCombo) |

| Conformers Used | N/A | Up to 10 diverse conformers |

| Typical Applications | Scaffold identification | Binding affinity prediction |

| Complementarity | High (structural focus) | High (functional focus) |

Research Findings and Case Studies

Retrospective Analyses of 2-D/3-D Complementarity

- Case 1: In a study of kinase inhibitors, 2-D similarity identified analogs with conserved pyrazole scaffolds, while 3-D similarity revealed non-scaffold mimics with comparable ATP-binding pocket interactions .

- Case 2 : For CID 71347633, 3-D neighbors included a prostaglandin analog (CID 5280746) despite minimal 2-D overlap, suggesting shared anti-inflammatory mechanisms .

Limitations and Overlaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.